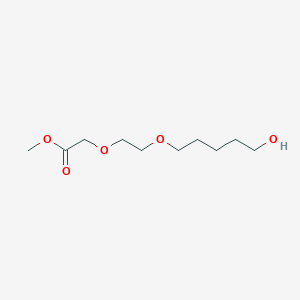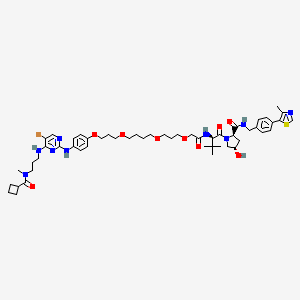
Deoxyguanosine triphosphate (trisodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyguanosine triphosphate (trisodium salt) is a nucleotide precursor used in cells for DNA synthesis. It is composed of a guanine nucleobase attached to deoxyribose and a chain of three phosphate residues. This compound plays a crucial role in various biochemical processes, including DNA replication and repair, and is widely used in molecular biology techniques such as polymerase chain reaction (PCR) and DNA sequencing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deoxyguanosine triphosphate (trisodium salt) can be synthesized through a series of chemical reactions involving the phosphorylation of deoxyguanosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through techniques such as ion-exchange chromatography .
Industrial Production Methods
Industrial production of deoxyguanosine triphosphate (trisodium salt) involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Deoxyguanosine triphosphate (trisodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-deoxyguanosine triphosphate, a mutagenic lesion.
Hydrolysis: It can be hydrolyzed to deoxyguanosine monophosphate and inorganic pyrophosphate.
Phosphorylation: It can participate in phosphorylation reactions to form higher-order nucleotides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, and enzymes like nucleoside diphosphate kinases for phosphorylation. The reactions are typically carried out under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products
The major products formed from these reactions include 8-oxo-deoxyguanosine triphosphate, deoxyguanosine monophosphate, and higher-order nucleotides such as deoxyguanosine tetraphosphate .
Aplicaciones Científicas De Investigación
Deoxyguanosine triphosphate (trisodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of DNA polymerases and other nucleotide-processing enzymes.
Biology: Essential for DNA synthesis in PCR, DNA sequencing, and cloning experiments.
Medicine: Investigated for its role in antiviral therapies, particularly in the inhibition of viral DNA polymerases.
Industry: Utilized in the production of diagnostic kits and reagents for molecular biology research .
Mecanismo De Acción
Deoxyguanosine triphosphate (trisodium salt) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, pairing with cytosine. The triphosphate group provides the energy required for the formation of the phosphodiester bond, facilitating the addition of the nucleotide to the DNA strand. This process is crucial for DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
- Deoxyadenosine triphosphate (trisodium salt)
- Deoxycytidine triphosphate (trisodium salt)
- Deoxythymidine triphosphate (trisodium salt)
Uniqueness
Deoxyguanosine triphosphate (trisodium salt) is unique due to its specific pairing with cytosine during DNA synthesis, which is essential for maintaining the integrity of the genetic code. Its role in various biochemical processes and its applications in molecular biology techniques make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H13N5Na3O13P3 |
|---|---|
Peso molecular |
573.13 g/mol |
Nombre IUPAC |
trisodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1 |
Clave InChI |
IWGGLKOTEOCWQP-BIHLCPNHSA-K |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)


![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)
![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)



![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)

